6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine
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Overview
Description
6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C12H14N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 4-methoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-[(4-Hydroxyphenyl)methyl]pyrimidine-2,4-diamine.
Scientific Research Applications
6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and neuroprotective agent.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Industry: It is explored for its potential use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its anti-inflammatory and neuroprotective effects. The compound may inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group contributes to its potential as a neuroprotective and anti-inflammatory agent, distinguishing it from other pyrimidine derivatives.
Properties
CAS No. |
90167-18-3 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-11(13)16-12(14)15-9/h2-5,7H,6H2,1H3,(H4,13,14,15,16) |
InChI Key |
LPRJSBAHPZYQAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
Origin of Product |
United States |
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